molecular formula C17H23BO2 B13412325 2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13412325
M. Wt: 270.2 g/mol
InChI Key: GTJMGPPHLKBGMT-UHFFFAOYSA-N
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Description

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring fused to an indene moiety, with a dioxaborolane group attached. This structure imparts the compound with distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spirocyclic core followed by the introduction of the dioxaborolane group. One common method involves the cyclopropanation of an indene derivative, followed by the reaction with a boronic ester to form the dioxaborolane moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can alter gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a cyclopropane ring, an indene moiety, and a dioxaborolane group.

Biological Activity

The compound 2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic molecule notable for its structural features, including a dioxaborolane ring and a spirocyclic moiety. This article delves into the biological activity of this compound, exploring its potential applications, reactivity patterns, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C17H23BO2
  • Molecular Weight: 270.2 g/mol

The dioxaborolane group indicates potential applications in boron chemistry and organic synthesis, particularly in forming carbon-boron bonds. The spirocyclic structure may enhance its reactivity and biological activity due to unique steric and electronic properties.

Structural Features

The compound's structure can be represented as follows:

Structure CnHmBoOp\text{Structure }\text{C}_n\text{H}_m\text{B}_o\text{O}_p

Where nn, mm, oo, and pp correspond to the respective atoms in the molecular formula.

The biological activity of This compound can be attributed to its ability to participate in various biochemical reactions. Dioxaborolanes are known to react with nucleophiles or electrophiles, which can lead to significant biological implications such as:

  • Anticancer Activity: Initial studies suggest that compounds with similar structures exhibit anticancer properties by interfering with cellular signaling pathways.
  • Antimicrobial Properties: The reactivity of the dioxaborolane moiety may contribute to antimicrobial effects by disrupting bacterial cell wall synthesis.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against cancer cell lines while sparing normal cells .
    • The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Effects
    • Research indicated that certain dioxaborolane derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
    • The compounds were found to inhibit bacterial growth by disrupting membrane integrity.

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
Dioxaborolane Derivative AAnticancer
Dioxaborolane Derivative BAntimicrobial
Dioxaborolane Derivative CCytotoxicity against specific cancer cell lines

Synthetic Pathways

The synthesis of This compound involves several steps:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the dioxaborolane moiety via boron chemistry techniques.

Reactivity Studies

Experimental approaches include:

  • Kinetic Studies: To determine reaction rates with various nucleophiles.
  • Spectroscopic Methods: Such as NMR and IR spectroscopy to monitor reaction pathways and product formation.

Properties

Molecular Formula

C17H23BO2

Molecular Weight

270.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[1,2-dihydroindene-3,1'-cyclopropane]-4-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)13-7-5-6-12-8-9-17(10-11-17)14(12)13/h5-7H,8-11H2,1-4H3

InChI Key

GTJMGPPHLKBGMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC34CC4

Origin of Product

United States

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